molecular formula C15H15NO2 B11866893 Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate CAS No. 922527-27-3

Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate

Cat. No.: B11866893
CAS No.: 922527-27-3
M. Wt: 241.28 g/mol
InChI Key: CMMUSAPVXZRVMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,4-dimethylquinoline-3-carboxylate typically involves the Friedlaender condensation reaction. This method uses 2-aminoacetophenone and ethyl acetoacetate as starting materials, with chloramine-T as a catalyst. The reaction is carried out under reflux conditions in acetonitrile, yielding the desired quinoline derivative .

Industrial Production Methods

Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts like PEG-supported sulfonic acid have been explored to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Allyl 2,4-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its antibacterial and antimalarial properties.

    Medicine: Explored for its anticancer potential and as a scaffold for drug development.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of Allyl 2,4-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, preventing DNA replication. In anticancer research, it interferes with cell division by targeting tubulin, a protein essential for mitosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 2,4-dimethylquinoline-3-carboxylate stands out due to its allyl group, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse applications .

Biological Activity

Prop-2-en-1-yl 2,4-dimethylquinoline-3-carboxylate is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in oncology and antimicrobial research.

Synthesis

The compound can be synthesized through various methods, including the Horner-Wadsworth-Emmons (HWE) reaction. This method allows for the formation of quinoline derivatives with high yields and minimal use of expensive reagents. A notable study reported the synthesis of a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates using this approach, which serves as a precursor to the target compound .

Antitumor Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antitumor activity. For instance, compounds derived from 2,4-dimethylquinoline-3-carboxylate were tested against various human cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The results indicated that specific derivatives showed potent activity with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin.

CompoundCell LineIC50 (µM)Comparison to Cisplatin
3hA5491.53Superior
3kHT290.77Superior
3tA5492.36Superior

These findings suggest that modifications to the quinoline structure can enhance their anticancer properties, potentially leading to new therapeutic options .

Antimicrobial Activity

In addition to antitumor effects, quinoline derivatives have been explored for their antimicrobial properties. Research indicates that certain modifications in the structure of quinolines can lead to increased efficacy against bacteria and fungi. For example, derivatives have shown promising results in inhibiting pathogenic strains, making them candidates for further investigation in infectious disease treatment .

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized quinoline derivatives demonstrated their ability to induce apoptosis in cancer cells. The mechanism involved the activation of caspases and modulation of cell cycle regulators, leading to cell death in treated populations compared to controls .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of synthesized quinoline derivatives against various bacterial strains. The study found that specific compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative treatments for resistant infections .

Properties

CAS No.

922527-27-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

prop-2-enyl 2,4-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C15H15NO2/c1-4-9-18-15(17)14-10(2)12-7-5-6-8-13(12)16-11(14)3/h4-8H,1,9H2,2-3H3

InChI Key

CMMUSAPVXZRVMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)C(=O)OCC=C

Origin of Product

United States

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